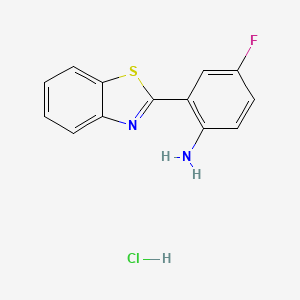

2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride

Vue d'ensemble

Description

2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride is a useful research compound. Its molecular formula is C13H10ClFN2S and its molecular weight is 280.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for anti-tubercular compounds .

Mode of Action

This compound interacts with its target DprE1, inhibiting its function .

Biochemical Pathways

By inhibiting DprE1, this compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakening of the cell wall and ultimately, the death of the bacteria .

Pharmacokinetics

Admet calculations suggest that the compound has a favorable pharmacokinetic profile

Result of Action

The inhibition of DprE1 by this compound results in the death of M. tuberculosis cells . This makes the compound a potential candidate for the development of new anti-tubercular drugs .

Activité Biologique

2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride is a compound notable for its diverse biological activities, primarily attributed to its unique chemical structure comprising a benzothiazole moiety and a fluorinated aniline. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: CHClFNS. Its structure enhances lipophilicity and bioavailability, making it a candidate for various therapeutic applications, including antimicrobial and anticancer therapies.

Anticancer Activity

Research indicates that compounds containing the benzothiazole framework exhibit significant anticancer properties. For example:

- In vitro Studies : this compound demonstrated promising activity against various cancer cell lines. In one study, it showed an IC value of approximately 1 nM against breast carcinoma cell lines (MCF-7 and MDA-MB-468) .

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and inhibition of key signaling pathways such as PI3K/Akt and mTOR .

| Cell Line | IC (µM) | Activity |

|---|---|---|

| MCF-7 | 1 | Anticancer |

| DU-145 | 0.5 | Anticancer |

| HEP-2 | 0.8 | Anticancer |

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Antibacterial Effects : In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : The compound has been evaluated for its antifungal properties, showing comparable efficacy to standard antifungal agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The benzothiazole moiety can interact with enzymes critical for tumor growth and survival.

- Reactive Metabolite Formation : The fluoroaniline component undergoes bioactivation to form reactive benzoquinoneimines, which may contribute to its cytotoxic effects .

- Cell Membrane Penetration : The lipophilic nature of the compound enhances its ability to penetrate cellular membranes, allowing it to reach intracellular targets effectively .

Case Study 1: Anticancer Efficacy

In a study involving several human cancer cell lines, this compound was tested against neuroblastoma and prostate cancer cells. The compound exhibited growth inhibition rates ranging from 45% to 80% at a concentration of 10 µM over a period of 48 hours .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted where the compound was tested against common pathogens. Results indicated significant inhibition zones comparable to established antibiotics, suggesting potential for development as an antimicrobial agent .

Applications De Recherche Scientifique

Biological Applications

The biological significance of 2-(1,3-benzothiazol-2-yl)-4-fluoroaniline hydrochloride lies in its diverse pharmacological activities:

- Anticancer Activity : Research indicates that benzothiazole derivatives exhibit potent anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. In vitro studies demonstrated that these compounds can inhibit key enzymes involved in cancer progression, such as PI3Kγ .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activities against a range of pathogens. Studies have reported that certain benzothiazole derivatives possess significant antifungal and antibacterial effects, making them candidates for developing new antimicrobial agents .

- Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant properties through in vivo studies. For example, specific modifications of the benzothiazole structure have resulted in compounds that provide substantial protection against seizures in animal models .

Anticancer Studies

A study published in PMC explored the synthesis and evaluation of 16 novel 2-aminobenzothiazole compounds. These were designed to target ATP-binding sites in cancer-related enzymes. The findings indicated that several compounds exhibited promising anticancer activity by inhibiting cell proliferation in vitro .

Antimicrobial Evaluation

A review highlighted the broad-spectrum antimicrobial activity of benzothiazole derivatives, emphasizing their potential as new antifungal agents comparable to existing treatments. The study involved testing various synthesized compounds against standard microbial strains, showing significant efficacy .

Anticonvulsant Activity

In another study focused on anticonvulsant activity, derivatives of this compound were tested using the maximal electroshock (MES) method. Results indicated that certain derivatives provided up to 70% protection against induced seizures, suggesting their potential as therapeutic agents for epilepsy .

Data Summary Table

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S.ClH/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13;/h1-7H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTSORHCIXBEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.